molecular formula C15H16ClN5O2S2 B13357818 6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357818
M. Wt: 397.9 g/mol
InChI Key: NHVRKIFHPLCENX-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H16ClN5O2S2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family and possesses a complex structure that contributes to its diverse biological activities. This article delves into the compound's biological activity, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClN5O2S2
  • Molecular Weight : 427.9 g/mol
  • Structural Features : The compound features a triazole ring fused with a thiadiazole ring and incorporates a chlorophenyl group and a piperidine moiety. These structural elements are crucial for its biological interactions and therapeutic applications.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a wide range of biological activities. The following sections summarize the key pharmacological effects associated with this compound.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. For instance:

  • Mechanism of Action : The thiadiazole derivatives disrupt bacterial cell walls and inhibit essential enzymatic pathways.
  • Case Study : A study demonstrated that derivatives of thiadiazole exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • In Vitro Studies : Research has shown that related triazolo-thiadiazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : For example, one derivative exhibited an IC50 value of 0.28 μg/ml against MCF-7 cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate the NF-kB signaling pathway.
  • Case Study : In animal models, compounds similar to this triazolo-thiadiazole demonstrated reduced inflammation markers in induced arthritis models .

Antidepressant Activity

Emerging studies suggest potential antidepressant effects:

  • Pharmacological Profile : The piperidine component may interact with serotonin receptors, contributing to mood regulation.
  • Research Findings : Animal studies indicated that related compounds showed significant reductions in depressive-like behaviors in forced swim tests .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo-thiadiazoles:

Structural FeatureBiological ActivityImpact on Efficacy
Chlorophenyl GroupEnhances lipophilicityImproves membrane permeability
Piperidine MoietyNeuroactive propertiesPotential antidepressant effects
Thiadiazole RingBroad spectrum activityAntimicrobial and anticancer

Properties

Molecular Formula

C15H16ClN5O2S2

Molecular Weight

397.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16ClN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3

InChI Key

NHVRKIFHPLCENX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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